molecular formula C17H26N8O B5525697 5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine

5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine

Cat. No. B5525697
M. Wt: 358.4 g/mol
InChI Key: NSHUWBQRIZOLMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine” often involves multi-component reactions. For instance, triazine derivatives have been synthesized through one-pot, multi-component reactions involving cyanamide, aromatic aldehydes, and an amine (e.g., piperidine, dimethylamine) under controlled conditions such as microwave irradiation, which offers advantages in terms of reaction speed and efficiency (Sadek et al., 2023).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including the target compound, is characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms at non-adjacent positions. This structure is crucial for the compound's reactivity and interactions. Advanced techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to confirm the structure of synthesized compounds (Sadek et al., 2023).

Scientific Research Applications

Antimicrobial Activities

Several studies have focused on the synthesis and antimicrobial activities of new derivatives of 1,2,4-triazole and related compounds. For example, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2010).

Molecular Structure Investigations

Another line of research involves the synthesis and molecular structure investigation of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Shawish et al. (2021) presented molecular structure investigations of new s-triazine compounds, highlighting the importance of intermolecular interactions controlling molecular packing, as demonstrated through Hirshfeld and DFT calculations (Shawish et al., 2021).

Synthesis of Novel Derivatives

The synthesis of novel derivatives is a key theme in the research of triazole compounds. For instance, Abdel‐Aziz et al. (2008) described the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, emphasizing the role of these compounds in exhibiting moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Anticancer Activity

The exploration of anticancer activities is also prominent in the research of related compounds. Zhang et al. (2007) synthesized a series of triazolopyrimidines, showcasing a unique mechanism of tubulin inhibition. This series promoted tubulin polymerization in vitro without binding competitively with paclitaxel, offering insights into overcoming multidrug resistance (Zhang et al., 2007).

Antifungal Agents

Lastly, Sangshetti et al. (2014) focused on the synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridines for antifungal activity, finding one compound to be notably potent against Candida albicans. This study also incorporated docking and ADMET predictions to assess potential antifungal activity, highlighting the compound's promising therapeutic applications (Sangshetti et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs work by interacting with specific proteins or enzymes in the body. The presence of multiple functional groups and rings in this compound suggests that it could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific biological activity and physicochemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to conduct a thorough hazard assessment before working with a new compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and development of potential applications in areas such as medicine or materials science .

properties

IUPAC Name

[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-[2-(methylamino)pyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N8O/c1-18-17-19-9-13(10-20-17)16(26)25-7-5-12(6-8-25)15-22-21-14(24(15)4)11-23(2)3/h9-10,12H,5-8,11H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHUWBQRIZOLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine

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